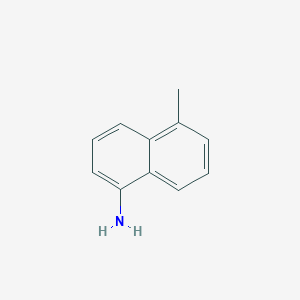

5-Methylnaphthalen-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMBXSHMGQNEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70600339 | |

| Record name | 5-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102878-61-5 | |

| Record name | 5-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70600339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of 5-Methylnaphthalen-1-amine from 5-methylnaphthalene"

An In-depth Technical Guide for the Synthesis of 5-Methylnaphthalen-1-amine from 5-methylnaphthalene

Abstract

This technical guide provides a comprehensive, two-step synthetic pathway for the preparation of this compound, a valuable amine derivative of naphthalene, starting from 5-methylnaphthalene. The synthesis involves a regioselective electrophilic nitration followed by a catalytic reduction. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters grounded in established chemical principles.

Introduction and Strategic Overview

This compound and its derivatives are important intermediates in the synthesis of dyes, agrochemicals, and pharmaceutical compounds.[1][2] Their utility stems from the reactive amino group on the rigid naphthalene scaffold, which allows for a wide range of chemical modifications. The synthesis commences with the commercially available hydrocarbon, 5-methylnaphthalene (structurally identical to 1-methylnaphthalene).

The synthetic strategy is a classic and reliable approach for introducing an amino group onto an aromatic ring:

-

Electrophilic Nitration: Introduction of a nitro group (–NO₂) onto the naphthalene ring system. This step is critical as it determines the position of the final amine functionality.

-

Reduction: Conversion of the nitro group to a primary amine (–NH₂) group.

This guide will dissect each stage, focusing on the causality behind procedural choices, methods for ensuring reaction integrity, and references to authoritative literature.

Logical Workflow of the Synthesis

The overall transformation from the starting material to the final product is illustrated below. The process is sequential, with the purification and characterization of the intermediate being crucial for the success of the final reduction step.

Caption: Overall two-step synthesis workflow.

PART 1: Electrophilic Nitration of 5-Methylnaphthalene

The introduction of a nitro group is achieved via electrophilic aromatic substitution using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids.

Mechanism and Regioselectivity

The nitration of naphthalene and its derivatives is governed by the principles of electrophilic aromatic substitution. The reaction proceeds via a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion).

-

Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This intermediate then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The π-electron system of the naphthalene ring attacks the nitronium ion. For naphthalene, attack at the alpha-position (C1) is kinetically favored over the beta-position (C2). This is because the arenium ion formed from alpha-attack is more stable, as it can be described by more resonance structures that preserve the aromaticity of the second ring.[3][4]

-

Directing Effects: The methyl group (–CH₃) on the starting material is an activating, ortho, para-directing group.[3] In 1-methylnaphthalene, this directs the incoming electrophile primarily to the C4 (para) and C2 (ortho) positions. However, the inherent preference for alpha-substitution in naphthalenes means that substitution also occurs at the other alpha positions, C5 and C8.

Careful studies on the nitration of 1-methylnaphthalene have shown that a mixture of isomers is formed, with 1-methyl-4-nitronaphthalene being a major product, but with significant formation of 1-methyl-5-nitronaphthalene.[5] For this synthesis, the desired 1-methyl-5-nitronaphthalene must be carefully separated from the other isomers.

Caption: Experimental workflow for nitration and purification.

Experimental Protocol: Nitration

Disclaimer: This protocol involves highly corrosive and reactive acids. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

-

5-methylnaphthalene

-

Concentrated Nitric Acid (HNO₃, ~70%)

-

Concentrated Sulfuric Acid (H₂SO₄, ~98%)

-

Dichloromethane (DCM) or Acetic Acid

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methylnaphthalene (1.0 eq) in a suitable solvent like dichloromethane. Cool the flask in an ice-salt bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated H₂SO₄ (1.2 eq) to concentrated HNO₃ (1.2 eq) while cooling in an ice bath.[3] This mixture should be prepared fresh and handled with extreme care.

-

Addition: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of 5-methylnaphthalene. Maintain the internal reaction temperature below 10°C throughout the addition.[3] A runaway reaction can occur if the temperature is not controlled.

-

Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with stirring.

-

Extraction: Transfer the mixture to a separatory funnel. If DCM was used, separate the organic layer. If acetic acid was used, extract the aqueous slurry with DCM or ethyl acetate (3x).

-

Neutralization: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of isomers.

-

Purification: Separate the desired 1-methyl-5-nitronaphthalene isomer from the other products (primarily 1-methyl-4-nitronaphthalene) using column chromatography on silica gel or by fractional crystallization.

Data Presentation: Nitration Parameters

| Parameter | Value/Condition | Rationale / Causality |

| Reactant Ratio | 1 : 1.2 : 1.2 (Substrate:HNO₃:H₂SO₄) | A slight excess of the nitrating agent ensures complete conversion of the starting material. |

| Temperature | 0-10°C | Low temperature controls the reaction rate, preventing over-nitration (dinitration) and improving regioselectivity.[3] |

| Solvent | Dichloromethane or Acetic Acid | Inert solvent to dissolve the substrate. Acetic acid can sometimes improve solubility.[3] |

| Reaction Time | 30-60 minutes post-addition | Sufficient time for mononitration while minimizing side reactions. Monitored by TLC. |

| Workup | Quenching on ice | Rapidly stops the reaction and dilutes the strong acids, making handling safer. |

PART 2: Reduction of 1-Methyl-5-nitronaphthalene

The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is the preferred method in modern synthesis due to its high efficiency and clean reaction profile, avoiding the use of stoichiometric metallic reductants.[6]

Mechanism and Reagent Selection

Catalytic hydrogenation involves the use of hydrogen gas (H₂) and a heterogeneous metal catalyst.

-

Mechanism: The reaction occurs on the surface of the catalyst. Both the nitro compound and hydrogen gas adsorb onto the metal surface, weakening the N–O and H–H bonds. A stepwise transfer of hydrogen atoms to the nitro group occurs, proceeding through nitroso and hydroxylamine intermediates, to ultimately yield the amine and water.[7]

-

Catalyst Choice:

-

Palladium on Carbon (Pd/C): Highly effective and common for nitro group reductions. It operates under mild conditions.[6]

-

Raney Nickel (Raney Ni): A very active catalyst, often used when other functional groups that might be affected by Pd/C are present. It is pyrophoric and requires careful handling.[8]

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A versatile and effective catalyst, though often more expensive.

-

For this synthesis, 5% or 10% Pd/C is an excellent choice, offering high yields and selectivity under relatively safe conditions.

Experimental Protocol: Reduction

Disclaimer: This procedure involves hydrogen gas, which is highly flammable and can form explosive mixtures with air. The reaction must be performed in a designated area with appropriate safety measures, such as a hydrogenation apparatus (e.g., Parr shaker) and proper grounding. The catalyst, especially after use, can be pyrophoric.

Materials:

-

1-Methyl-5-nitronaphthalene

-

Palladium on Carbon (Pd/C, 5% or 10% w/w)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen Gas (H₂)

-

Celite® or other filter aid

Procedure:

-

Setup: To a hydrogenation vessel (e.g., a Parr bottle), add the purified 1-methyl-5-nitronaphthalene (1.0 eq) and the solvent (e.g., ethanol).

-

Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) to the vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the vessel, evacuate the air, and replace it with hydrogen gas. Repeat this purge cycle 3-5 times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or 3-4 atm).

-

Reaction: Agitate the mixture vigorously (e.g., using a mechanical shaker) at room temperature. The reaction is exothermic, and some cooling may be necessary for large-scale reactions. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water immediately after filtration.

-

Concentration: Rinse the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure.

-

Purification: The resulting crude this compound can be purified by recrystallization or distillation under vacuum to yield the final product.

Data Presentation: Reduction Parameters

| Parameter | Value/Condition | Rationale / Causality |

| Catalyst | 5-10% Pd/C | Highly efficient for aromatic nitro reduction with good functional group tolerance.[6] |

| Catalyst Loading | 1-5 mol% (Pd) | Catalytic amount is sufficient; higher loading increases rate but also cost and pyrophoric risk. |

| Solvent | Ethanol or Ethyl Acetate | Effectively dissolves the substrate and does not interfere with the reaction. |

| H₂ Pressure | 50 psi (approx. 3.4 atm) | Moderate pressure is sufficient for this transformation and is readily achievable in standard lab equipment. Higher pressures can be used to increase the reaction rate.[8] |

| Temperature | Room Temperature to 50°C | The reaction is often facile at room temperature. Gentle heating can be applied to increase the rate if necessary.[8] |

References

- Hydrogenation of alpha-nitronaphthalene. (n.d.). Google Patents.

- A kind of application of no catalytic hydrogenation in 1- nitronaphthalene hydrogenation reactions are catalyzed. (n.d.). Google Patents.

-

Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2019). Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Retrieved from [Link]

-

Lan, X. D. (2023). Development Of Efficient Non-noble Metal Catalyst And Its Catalytic Performance For Hydrogenation Of 1-nitronaphthalene. Globe Thesis. Retrieved from [Link]

-

Das, B., et al. (2012). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 2(1), 279-282. Retrieved from [Link]

-

Sana, S., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. Green and Sustainable Chemistry, 2(3), 97-111. Retrieved from [Link]

- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.

-

Thompson, H. W. (1932). Alkylnaphthalenes. Part 11. Nitration of 1-Methylnaphthalene. Journal of the Chemical Society, 2310-2314. Retrieved from [Link]

-

1-Naphthylamine. (n.d.). Wikipedia. Retrieved from [Link]

-

Nitration of Naphthalene. (2024, February 2). YouTube. Retrieved from [Link]

-

From Naphthalene to Vivid Hues: The Synthesis of 1-Naphthylamine-5-sulfonic Acid and Its Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. 329. Orientation in the substitution reactions of alkylnaphthalenes. Part II. Nitration of 1-methylnaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. journal.uctm.edu [journal.uctm.edu]

- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 8. US2105321A - Hydrogenation of alpha-nitronaphthalene - Google Patents [patents.google.com]

A Comprehensive Spectroscopic Analysis of 5-Methylnaphthalen-1-amine: An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 5-Methylnaphthalen-1-amine (C₁₁H₁₁N), a substituted naphthalene derivative of interest in synthetic chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document elucidates the structural features of the molecule through a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical experimental considerations, this guide serves as an authoritative reference for the characterization of this compound and related aromatic amines.

Introduction and Molecular Structure

This compound, with a molecular weight of 157.21 g/mol , is an aromatic amine built upon a naphthalene core.[1] The precise characterization of its chemical structure is paramount for ensuring purity, understanding reactivity, and confirming its identity in complex reaction mixtures. Spectroscopic techniques offer a non-destructive and highly informative approach to achieve this.

This guide will systematically explore the spectral signatures of this compound. We will delve into how ¹H and ¹³C NMR spectroscopy reveals the electronic environment of each atom, how IR spectroscopy identifies key functional groups through their vibrational modes, and how mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

The structural foundation for all subsequent analysis is the arrangement of atoms within the molecule, illustrated below with a numbering system used for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the exact structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the connectivity and chemical environment of atoms.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes like this compound due to its excellent dissolving power and a single, well-defined solvent peak in the ¹³C spectrum (δ ≈ 77 ppm) that can be used for referencing.[2] Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.0 ppm, against which all other chemical shifts are measured.[3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

-

Instrumentation: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon environment.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum provides a map of all proton environments. The key features to expect are the chemical shift (position), integration (area under the peak), and multiplicity (splitting pattern).

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~2.5 | Singlet (s) | 3H | -CH₃ |

| Amine Protons | 3.5 - 4.5 (variable) | Broad Singlet (br s) | 2H | -NH₂ |

| Aromatic Protons | 7.0 - 8.0 | Multiplets (m) | 6H | Ar-H |

Interpretation:

-

Methyl Protons (-CH₃): A singlet with an integration of 3H is expected in the upfield aromatic region (~2.5 ppm). Its singlet nature arises because there are no adjacent protons to couple with.

-

Amine Protons (-NH₂): These protons typically appear as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. The chemical shift is highly dependent on solvent, concentration, and temperature.

-

Aromatic Protons (Ar-H): The six aromatic protons will reside in the deshielded region between 7.0 and 8.0 ppm. Due to the asymmetric substitution, all six protons are chemically non-equivalent and will exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) arising from ortho (³J ≈ 7-9 Hz), meta (⁴J ≈ 2-3 Hz), and peri (across the bay) couplings. 2D NMR techniques like COSY would be required for unambiguous assignment.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. Due to the lack of symmetry in this compound, all 11 carbon atoms are expected to be unique, yielding 11 distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Methyl Carbon | 20 - 25 | -CH₃ |

| Aromatic C-H | 110 - 130 | 6 signals |

| Aromatic Quaternary C | 125 - 135 | 2 signals (C4a, C8a) |

| Aromatic C-N | ~145 | C1 |

| Aromatic C-CH₃ | ~135 | C5 |

Interpretation:

-

Aliphatic Region: A single peak for the methyl carbon will appear far upfield, typically between 20-25 ppm.[3]

-

Aromatic Region: Ten distinct signals are expected in the 110-150 ppm range. The carbon atom bonded to the electron-donating amine group (C1) is expected to be significantly deshielded (~145 ppm). The carbons ortho and para to the amine group will be shielded relative to their positions in unsubstituted naphthalene, while the carbon bearing the methyl group (C5) will be slightly deshielded. Authoritative databases provide extensive data on substituent effects in naphthalenes.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, for an Attenuated Total Reflectance (ATR) setup, a small amount of the solid is placed directly onto the ATR crystal.

-

Background Scan: An initial scan of the empty sample compartment (or clean ATR crystal) is taken to record the background spectrum.

-

Sample Scan: The sample is placed in the IR beam path, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹. The background is automatically subtracted.

IR Spectrum Interpretation

The IR spectrum of this compound will be dominated by absorptions from the amine and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3450 - 3350 | N-H Asymmetric Stretch | Medium | Characteristic of a primary amine.[5][6] |

| 3350 - 3250 | N-H Symmetric Stretch | Medium | The presence of two N-H bands is definitive for a -NH₂ group.[5][7] |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Typical for sp² C-H bonds. |

| 2950 - 2850 | Aliphatic C-H Stretch | Medium-Weak | From the methyl group. |

| 1650 - 1580 | N-H Bend (Scissoring) | Strong | Confirms the primary amine functional group.[5] |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are expected for the naphthalene ring system. |

| 1335 - 1250 | Aromatic C-N Stretch | Strong | Characteristic of aromatic amines.[5][6] |

| 900 - 670 | Aromatic C-H Bend | Strong | The specific pattern of these out-of-plane bends is diagnostic of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns upon ionization.

Principles of Electron Ionization (EI) MS

In EI-MS, the sample is bombarded with high-energy electrons, causing an electron to be ejected from the molecule to form a radical cation known as the molecular ion (M⁺) . The mass-to-charge ratio (m/z) of this ion provides the nominal molecular weight of the molecule. Excess energy from ionization causes the molecular ion to fragment into smaller, characteristic ions.

A key principle for this molecule is the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[6] this compound (C₁₁H₁₁N) has one nitrogen atom, and its molecular weight of 157 Da is consistent with this rule.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: A dilute solution of the sample is injected into the instrument, or a solid probe is used. The sample is vaporized under high vacuum.

-

Ionization: The gaseous molecules are passed through a beam of 70 eV electrons, causing ionization and fragmentation.

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Mass Spectrum Interpretation

-

Molecular Ion (M⁺): The most important peak is the molecular ion peak, which is expected at m/z = 157 . This peak confirms the molecular formula C₁₁H₁₁N.

-

Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the molecule's structure.

-

[M-H]⁺ (m/z 156): Loss of a single hydrogen radical is a very common fragmentation pathway for amines, leading to a stable, even-electron ion. This is often a prominent peak.

-

[M-HCN]⁺ (m/z 130): A characteristic fragmentation for aromatic amines involves the elimination of a neutral hydrogen cyanide molecule after rearrangement of the ring. This results in a peak at m/z 130.

Summary and Workflow

The structural elucidation of this compound is a synergistic process where each spectroscopic technique provides complementary information.

References

- Vertex AI Search Grounding API. (n.d.). Supporting Information Document. Retrieved January 15, 2026.

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Naphthalenamine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Methyl-N-naphthylmethylamine. PubChem. Retrieved January 15, 2026, from [Link]

-

Reich, H. J. (2021). 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem. Retrieved January 15, 2026, from [Link]

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

-

Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved January 15, 2026, from [Link]

-

ChemSrc. (2024). 1-Amino-5-methylnaphthalene. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Naphthalenamine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). Naphthalene, 1-methyl-. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Naphthylamine. PubChem. Retrieved January 15, 2026, from [Link]

-

Doc Brown's Chemistry. (2023). 13C NMR spectrum of methylamine. Retrieved January 15, 2026, from [Link]

Sources

- 1. 1-Amino-5-methylnaphthalene | CAS#:102878-61-5 | Chemsrc [chemsrc.com]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of methylamine CH5N CH3NH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Methylnaphthalen-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methylnaphthalen-1-amine is a substituted aromatic amine with significant potential as a building block in medicinal chemistry and materials science. A comprehensive understanding of its physicochemical properties is fundamental to its application. This technical guide provides a detailed examination of the known and predicted properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar analogs, namely 1-naphthalenamine and N-methylnaphthalen-1-amine, to provide a robust predictive framework. Furthermore, detailed, field-proven experimental protocols for determining key physicochemical parameters are presented, empowering researchers to generate precise data for this and other novel compounds.

Introduction: The Significance of this compound

Aromatic amines are a cornerstone of modern organic synthesis, serving as precursors to a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound, with its naphthalene core functionalized with both a methyl and an amino group, presents a unique combination of steric and electronic features. The naphthalene scaffold provides a rigid, lipophilic backbone, while the amino group offers a site for a multitude of chemical transformations and imparts basicity. The methyl group, in turn, can influence the molecule's reactivity, metabolic stability, and binding interactions in a biological context. A thorough characterization of its physicochemical properties is the first step in unlocking its full potential in drug discovery and materials science.

Molecular Structure and Core Properties

The arrangement of atoms and functional groups in this compound dictates its fundamental chemical and physical behaviors.

-

Molecular Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

Canonical SMILES: CC1=CC=CC2=C1C=CC=C2N

-

InChI Key: QXJBBBCXIZNPLD-UHFFFAOYSA-N

Caption: Chemical structure of this compound.

Physicochemical Properties: A Comparative Analysis

| Property | This compound (Predicted/Inferred) | 1-Naphthalenamine (Experimental) | N-Methylnaphthalen-1-amine (Experimental) |

| Melting Point (°C) | Likely a solid at room temperature | 47-50[1][2][3] | 174[4] |

| Boiling Point (°C) | > 300 | 301[1][2][3] | ~272 (rough estimate)[4] |

| Water Solubility | Very low | 0.16 g/100 mL (20 °C)[5] | Limited[6] |

| pKa (of conjugate acid) | ~4-5 | 3.92 | 3.67 (at 27 °C)[4] |

| LogP | > 3 | 2.25 | ~2.9 (computed)[7] |

Note: The properties for this compound are inferred based on the data of its analogs. The addition of a methyl group is expected to slightly increase the melting and boiling points and decrease water solubility compared to 1-naphthalenamine.

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the amine (NH₂) protons, and a singlet for the methyl (CH₃) protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of both the amino and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display eleven unique signals corresponding to the carbon atoms. The chemical shifts of the carbon atoms in the aromatic ring will provide insights into the electron density distribution.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its functional groups:

-

N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C-H Stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Aromatic Stretching: Several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

UV-Visible Spectroscopy

The UV-Vis spectrum will exhibit strong absorptions in the ultraviolet region, characteristic of the naphthalene chromophore. The position and intensity of these absorption maxima will be sensitive to the solvent environment.

Experimental Protocols for Physicochemical Characterization

The following protocols provide robust methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that indicates the purity of a solid compound. A sharp melting range is characteristic of a pure substance.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block. The temperature is increased at a rapid rate initially, then slowed to 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Caption: Workflow for Melting Point Determination.

Determination of pKa by Potentiometric Titration

Principle: The pKa of the conjugate acid of an amine is determined by titrating a solution of the amine with a strong acid and monitoring the pH. The pKa is the pH at the half-equivalence point.

Methodology:

-

Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent system (e.g., a water-methanol mixture to ensure solubility) to a known concentration.

-

Titration Setup: A calibrated pH meter with an electrode is immersed in the amine solution, which is stirred continuously. A standardized solution of a strong acid (e.g., 0.1 M HCl) is placed in a burette.

-

Titration: The acid is added in small, precise increments. The pH of the solution is recorded after each addition, allowing for stabilization.

-

Data Analysis: A titration curve is constructed by plotting pH versus the volume of acid added. The equivalence point is identified as the point of maximum slope. The half-equivalence point is half the volume of the equivalence point, and the pH at this point is equal to the pKa.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. 1-Naphthylamine [chemeurope.com]

- 3. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. N-METHYL-N-1-NAPHTHYLAMINE | 2216-68-4 [chemicalbook.com]

- 5. 1-Naphthylamine | 134-32-7 [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N-Methyl-1-naphthylamine | C11H11N | CID 16667 - PubChem [pubchem.ncbi.nlm.nih.gov]

Chemical Identity and Physicochemical Properties

It appears there has been a significant misunderstanding in the initial query. The CAS number 102878-61-5 does not correspond to an imidazole derivative involved in extensive drug development research. Instead, chemical databases consistently identify CAS number 102878-61-5 as 1-Amino-5-methylnaphthalene [1][2][3][4].

This document will proceed by presenting a technical overview of 1-Amino-5-methylnaphthalene based on the available public data. It is important for the intended audience of researchers and drug development professionals to note that, based on current information, this compound is primarily a chemical intermediate and does not have a substantial body of research pertaining to its use as a therapeutic agent or its direct application in drug development pipelines.

Systematic Name: 5-methylnaphthalen-1-amine

Synonyms: 1-Amino-5-methylnaphthalene[1][2][3]

CAS Number: 102878-61-5[1][2][3]

The fundamental properties of 1-Amino-5-methylnaphthalene are summarized in the table below. These properties are crucial for its handling, storage, and potential synthetic applications.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N | [1][3] |

| Molecular Weight | 157.21 g/mol | [1][3] |

| Exact Mass | 157.08900 | [1] |

| LogP | 3.31160 | [1] |

| PSA (Polar Surface Area) | 26.02000 | [1] |

| Purity (Typical) | 95.0% | [1] |

| HS Code | 2921450090 | [1] |

Synthesis and Reactivity

While specific, detailed synthetic protocols for 1-Amino-5-methylnaphthalene are not extensively published in the provided search results, its structure as a substituted aminonaphthalene suggests that its synthesis would follow established methods for the formation of naphthalenic amines. These methods could include:

-

Reduction of Nitro-naphthalenes: A common pathway involves the nitration of a methylnaphthalene precursor followed by the reduction of the nitro group to an amine.

-

Amination of Naphthols (Bucherer reaction): Although less direct for this specific isomer, variations of amination reactions on corresponding naphthol precursors are a staple in naphthalene chemistry.

The reactivity of 1-Amino-5-methylnaphthalene is dictated by the amino group and the naphthalene ring system. The amino group can undergo diazotization, acylation, and alkylation, making it a versatile intermediate for the synthesis of more complex molecules, such as dyes and other specialized chemical compounds.

Applications and Uses

Contrary to the initial premise of the query, there is no significant evidence in the provided search results to suggest that 1-Amino-5-methylnaphthalene (CAS 102878-61-5) has established uses in drug development or as a biologically active agent. The available information points to its role as a chemical intermediate [1][3][4].

Its primary utility lies in its potential as a building block in organic synthesis. The naphthalene core and the reactive amine functionality allow for its incorporation into larger, more complex molecular architectures. Such applications are common in materials science and the synthesis of specialized organic chemicals, rather than pharmaceuticals.

Biological Activity and Mechanism of Action

There is a notable absence of literature concerning the biological activity or mechanism of action of 1-Amino-5-methylnaphthalene. The search results did not yield any studies on its pharmacological effects, receptor binding affinities, or its role in any signaling pathways. This further underscores the assessment that this compound is not currently a focus of pharmaceutical or life sciences research.

Safety and Handling

A complete Safety Data Sheet (SDS) for CAS 102878-61-5 was not found in the search results. However, general safety precautions for handling aromatic amines should be strictly followed. These compounds are often toxic and can be absorbed through the skin.

General Handling Precautions:

-

Use with adequate ventilation and in a designated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

For detailed safety information, it is imperative to consult the material's specific Safety Data Sheet provided by the supplier.

Conclusion for Researchers

For researchers, scientists, and drug development professionals, the key takeaway is that CAS number 102878-61-5 identifies the compound 1-Amino-5-methylnaphthalene. The initial premise that this CAS number is associated with a widely researched imidazole-based drug development compound is incorrect.

The available data characterizes 1-Amino-5-methylnaphthalene as a chemical intermediate with a defined set of physicochemical properties. There is no substantial body of public research to support its use as a therapeutic agent, nor are there established experimental protocols for its application in biological systems. Any future research into the biological effects of this compound would be exploratory.

References

- 1-Amino-5-methylnaphthalene | CAS#:102878-61-5 | Chemsrc. (n.d.).

- 1-Amino-5-methylnaphthalene | 102878-61-5 - ChemicalBook. (n.d.).

- 1-Amino-5-methylnaphthalene CAS#: 102878-61-5 - ChemicalBook. (n.d.).

- CAS 102878-61-5 | Sigma-Aldrich. (n.d.).

- CAS Number Length Index - Ambeed.com. (n.d.).

Sources

Navigating the Solubility Landscape of 5-Methylnaphthalen-1-amine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the solubility characteristics of 5-methylnaphthalen-1-amine in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility and provides actionable protocols for its empirical determination. In the absence of extensive, publicly available quantitative solubility data for this specific compound, this guide equips you with the predictive framework and experimental know-how to confidently assess its behavior in your own laboratory settings.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. The adage "like dissolves like" serves as a fundamental principle, where substances with similar polarities tend to be miscible. Let's dissect the structure of this compound to anticipate its solubility profile.

Molecular Structure and Physicochemical Properties:

-

Chemical Formula: C₁₁H₁₁N

-

Molecular Weight: 157.21 g/mol

-

Structure: A naphthalene core, which is a bicyclic aromatic system, substituted with a primary amine group (-NH₂) at the 1-position and a methyl group (-CH₃) at the 5-position.

-

Polarity and Hydrogen Bonding: The naphthalene ring and the methyl group are nonpolar and hydrophobic. In contrast, the primary amine group is polar and capable of acting as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).

The presence of the large, nonpolar naphthalene moiety suggests that this compound will generally exhibit favorable solubility in nonpolar and moderately polar organic solvents. The polar amine group will contribute to its solubility in more polar organic solvents, particularly those that can engage in hydrogen bonding. However, the significant hydrophobic character of the naphthalene core is expected to limit its solubility in highly polar solvents like water.

The predicted LogP (a measure of lipophilicity) for this compound is approximately 3.31.[1] This value indicates a preference for lipophilic (non-aqueous) environments over hydrophilic (aqueous) ones, further supporting the expectation of good solubility in organic solvents and poor solubility in water.

Qualitative Solubility Profile

Literature on compounds with similar structures, such as N-methylnaphthalen-1-amine and naphthalen-2-amine, indicates a general trend of good solubility in a range of organic solvents.[2][3]

-

N-methylnaphthalen-1-amine is reported to be soluble in ethanol, acetone, and chloroform.[3]

-

Naphthalen-2-amine is primarily soluble in organic solvents like ethanol, dichloromethane, and ether.[2]

Based on these analogs, it is reasonable to infer that this compound will exhibit good solubility in:

-

Alcohols (e.g., methanol, ethanol)

-

Ketones (e.g., acetone)

-

Chlorinated solvents (e.g., dichloromethane, chloroform)

-

Ethers (e.g., diethyl ether, tetrahydrofuran)

-

Aromatic hydrocarbons (e.g., toluene)

Its solubility in nonpolar solvents like hexane is likely to be lower due to the presence of the polar amine group.

Comparative Solubility Analysis: Insights from Naphthalenediamines

While direct quantitative data for this compound is scarce, a study on the solubility of 1,5-naphthalenediamine and 1,8-naphthalenediamine in various organic solvents provides valuable comparative data.[4] These molecules, while possessing two amine groups, share the same naphthalene core and offer a quantitative glimpse into the behavior of naphthalenamines in different solvent classes.

| Solvent | 1,5-Naphthalenediamine Solubility (mole fraction at 298.15 K) | 1,8-Naphthalenediamine Solubility (mole fraction at 298.15 K) |

| Ethyl Acetate | ~0.035 | ~0.045 |

| Acetonitrile | ~0.028 | ~0.035 |

| Methanol | ~0.015 | ~0.008 |

| n-Propanol | ~0.008 | ~0.012 |

| Isopropanol | ~0.006 | ~0.010 |

| Toluene | ~0.004 | ~0.015 |

| Data extracted and approximated from Figure 2 of "Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions".[4] |

Key Observations and Inferences for this compound:

-

Ester and Nitrile Solvents: The highest solubility for both naphthalenediamines was observed in ethyl acetate and acetonitrile, suggesting that this compound is also likely to be highly soluble in these solvents.

-

Alcohols: Solubility in alcohols decreases with increasing alkyl chain length and branching (methanol > n-propanol > isopropanol). A similar trend can be expected for this compound.

-

Aromatic Hydrocarbons: Toluene was the poorest solvent for 1,5-naphthalenediamine but showed moderate solubility for the 1,8-isomer. The methyl group on this compound may enhance its interaction with toluene through van der Waals forces, suggesting moderate solubility.

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain precise and reliable solubility data, an experimental approach is essential. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by quantification via High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

Materials and Reagents:

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Volumetric flasks, pipettes, and vials

-

Analytical balance

-

Constant temperature shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC system with a UV detector

Procedure:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

From the stock solution, prepare a series of calibration standards of known concentrations.

-

-

HPLC Method Development:

-

Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column is a good starting point.

-

The mobile phase will likely consist of a mixture of acetonitrile or methanol and water.

-

Establish a detection wavelength where the compound has maximum absorbance.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration. Ensure the linearity of the curve (R² > 0.999).

-

-

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a series of vials containing a known volume of the test solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter into a volumetric flask.

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

-

Quantification and Calculation:

-

Inject the diluted samples into the HPLC system and determine their concentrations from the calibration curve.

-

Calculate the solubility (S) in the original solvent using the following formula:

S (g/L) = C × DF

Where:

-

C = Concentration of the diluted sample (g/L)

-

DF = Dilution factor

-

-

Causality in Experimental Choices

-

Why the Shake-Flask Method? This method is considered the gold standard for equilibrium solubility determination due to its simplicity and reliability. It ensures that the solvent is fully saturated with the solute.

-

Why Isothermal Conditions? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

-

Why HPLC for Quantification? HPLC offers high sensitivity, specificity, and accuracy, making it ideal for quantifying the concentration of the dissolved analyte, even at low levels.

Conclusion

References

- "Like dissolves like" principle.

-

Naphthalen-2-amine Solubility. Solubility of Things. [Link]

-

N-Methylnaphthalen-1-amine Solubility. Solubility of Things. [Link]

-

Physicochemical Properties of this compound. ChemSrc. [Link]

-

Solubility Determination of 1,5-Naphthalenediamine and 1,8-Naphthalenediamine in Different Solvents and Mixing Properties of Solutions. Journal of Chemical & Engineering Data. [Link]

Sources

A Technical Guide to the Potential Applications of 5-Methylnaphthalen-1-amine in Materials Science

An In-depth Technical Guide

January 2026

Abstract

5-Methylnaphthalen-1-amine is a bicyclic aromatic amine whose potential in advanced materials science remains largely unexplored in published literature. This guide provides a forward-looking analysis of its prospective applications, built upon the well-established chemical principles of its constituent functional groups—the naphthalene core, the primary amine, and the methyl substituent. By drawing parallels with structurally related and extensively studied naphthalenamine derivatives, we project the utility of this molecule in several high-value areas. This document serves as a technical resource for researchers and industry professionals, outlining the scientific rationale and hypothetical experimental frameworks for leveraging this compound in the development of advanced fluorescent materials, high-performance polymers, and organic electronic components. Our analysis is grounded in the known reactivity and properties of aromatic amines and naphthalene-based systems, offering a scientifically rigorous yet creative exploration of this promising but under-documented chemical compound.

Part 1: Molecular Profile of this compound

Structure and Key Functional Groups

This compound is an organic compound featuring a naphthalene core, which is a ten-carbon bicyclic aromatic system. This rigid, planar structure is substituted with a primary amine (-NH₂) group at the 1-position and a methyl (-CH₃) group at the 5-position. The interplay of these groups dictates the molecule's chemical reactivity and potential applications. The electron-donating nature of the amine group, coupled with the extended π-conjugation of the naphthalene ring, suggests rich photophysical and electronic properties. The methyl group, while less reactive, can influence solubility and solid-state packing.

Predicted Physicochemical Properties

Direct experimental data for this compound is scarce. However, we can infer its properties from structurally similar compounds, such as 5-methylnaphthalen-1-ol.[1] The primary amine group is expected to be a weak base and a good nucleophile, capable of undergoing a variety of chemical transformations.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₁₁H₁₁N | Based on its chemical structure. |

| Molecular Weight | ~157.21 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Similar to other naphthalenamine derivatives. |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, chloroform, DMSO) and sparingly soluble in water. | The aromatic naphthalene core imparts hydrophobicity, while the amine group can engage in hydrogen bonding. |

| Electronic Properties | The amine group is an electron-donating group, which will raise the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a potential hole-transporting material. The extended π-system of the naphthalene core results in a relatively small HOMO-LUMO gap.[1] | The electronic properties of aromatic amines are well-established. The naphthalene core provides a large conjugated system. |

| Fluorescence | Expected to be fluorescent, with emission properties sensitive to the local environment. | Naphthalene derivatives, particularly those with electron-donating substituents like an amine group, are often highly fluorescent.[2][3] The position of the substituents will influence the emission wavelength and quantum yield. |

Proposed Synthesis Pathway

A plausible synthetic route to this compound would involve the nitration of 1-methylnaphthalene followed by the reduction of the resulting nitro group. This is a standard and well-documented method for the synthesis of aromatic amines.

Caption: Proposed two-step synthesis of this compound.

Part 2: Potential Application: Advanced Fluorescent Materials and Probes

Rationale: The Naphthalenamine Fluorophore

Naphthalene derivatives are renowned for their fluorescent properties, which arise from the delocalized π-electron system of the naphthalene core.[2] The introduction of an electron-donating amino group often leads to a significant red-shift in the emission spectrum and an increase in the fluorescence quantum yield.[4] The photophysical properties of such molecules are frequently sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This makes this compound a strong candidate for development as a fluorescent probe for sensing and imaging applications.

Experimental Workflow: Characterization as a Solvatochromic Probe

A key experiment to validate this potential application would be to systematically study the photophysical properties of this compound in a range of solvents with varying polarities.

Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ M) of this compound in a series of solvents (e.g., hexane, toluene, chloroform, THF, ethanol, acetonitrile, water).

-

Absorption Spectroscopy: Record the UV-Vis absorption spectrum for each solution to determine the absorption maximum (λabs).

-

Fluorescence Spectroscopy: For each solution, excite the sample at its λabs and record the fluorescence emission spectrum to determine the emission maximum (λem).

-

Quantum Yield Measurement: Determine the fluorescence quantum yield (ΦF) in each solvent using a known standard (e.g., quinine sulfate).

-

Data Analysis: Plot the Stokes shift (the difference between λem and λabs) against the solvent polarity parameter (e.g., the Lippert-Mataga plot) to quantify the solvatochromic effect.

Caption: Workflow for characterizing solvatochromic properties.

Hypothetical Data

The expected results would show a bathochromic (red) shift in the emission maximum as the solvent polarity increases.

| Solvent | Polarity Index | Hypothetical λem (nm) |

| Hexane | 0.009 | 380 |

| Toluene | 0.099 | 395 |

| Chloroform | 0.259 | 410 |

| THF | 0.207 | 425 |

| Ethanol | 0.654 | 450 |

| Acetonitrile | 0.460 | 465 |

Part 3: Potential Application: Monomer for High-Performance Polymers

Rationale: A Rigid Building Block for Thermally Stable Polymers

The rigid and planar structure of the naphthalene core can impart exceptional thermal stability, mechanical strength, and dimensional stability to polymers. Aromatic amines are common monomers for the synthesis of high-performance polymers such as polyamides and polyimides. The primary amine group of this compound provides a reactive site for polymerization reactions.

Hypothetical Polymer Synthesis: Polyamide Formation

This compound can be reacted with a diacyl chloride, such as terephthaloyl chloride, in a polycondensation reaction to form a novel polyamide.

Caption: Proposed synthesis of a polyamide from this compound.

Protocol: Interfacial Polymerization

-

Aqueous Phase: Dissolve this compound and an acid scavenger (e.g., NaOH) in water.

-

Organic Phase: Dissolve terephthaloyl chloride in a water-immiscible organic solvent (e.g., chloroform).

-

Polymerization: Carefully layer the organic phase over the aqueous phase. The polyamide will form at the interface.

-

Isolation: The polymer film can be carefully drawn from the interface, washed sequentially with water and ethanol, and dried under vacuum.

-

Characterization: The resulting polymer can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of amide bonds, and thermogravimetric analysis (TGA) to assess its thermal stability.

Predicted Polymer Properties

| Property | Predicted Characteristic |

| Thermal Stability | High decomposition temperature (>400 °C) due to the aromatic backbone. |

| Glass Transition Temperature (Tg) | High Tg due to the rigid naphthalene units restricting chain mobility. |

| Mechanical Properties | Likely to be a rigid and strong material. |

| Solubility | Likely soluble only in highly polar aprotic solvents (e.g., NMP, DMAc) due to strong intermolecular forces. |

Part 4: Potential Application: Building Block for Organic Semiconductors

Rationale: A Hole-Transporting Moiety

Aromatic amines are a cornerstone of organic electronics, widely used as hole-transporting materials in organic light-emitting diodes (OLEDs) and as donor materials in organic photovoltaics (OPVs).[5][6][7] The electron-rich nature of the amine group facilitates the transport of positive charge carriers (holes). The naphthalene core of this compound provides a stable, conjugated scaffold that can be further functionalized to tune its electronic properties and create novel organic semiconducting materials.

Hypothetical Material Design for an OLED

This compound could serve as a precursor for a hole-transporting material. A common strategy to enhance performance is to create larger, star-shaped molecules with multiple aromatic amine units. For example, it could be used in a Buchwald-Hartwig amination reaction to create a triarylamine derivative.

Conceptual Experimental Protocol: Device Fabrication and Characterization

A hypothetical hole-transporting material based on this compound could be incorporated into a multi-layer OLED device.

Caption: Structure of a hypothetical OLED incorporating a this compound derivative.

Protocol:

-

Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate.

-

Layer Deposition: Sequentially deposit the hole injection layer, the hypothetical hole transport layer, the emissive layer, the electron transport layer, and the metal cathode via vacuum thermal evaporation.

-

Encapsulation: Encapsulate the device to protect it from air and moisture.

-

Characterization:

-

Cyclic Voltammetry: To determine the HOMO and LUMO energy levels of the new material.

-

Electroluminescence: To measure the light emission characteristics of the device, including the turn-on voltage, luminance, and efficiency.

-

Part 5: Other Potential Applications

-

Epoxy Resin Curing Agent: The primary amine group can react with epoxy groups to form a cross-linked polymer network. The rigidity of the naphthalene core could enhance the thermal and mechanical properties of the cured resin.

-

Corrosion Inhibitor: Amines can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. The planar naphthalene ring of this compound would facilitate strong adsorption on metal surfaces.

-

Precursor for Dyes and Pigments: The naphthalenamine scaffold is a common feature in many azo dyes. The amine group can be diazotized and coupled with other aromatic compounds to produce a wide range of colors.

Part 6: Summary and Future Outlook

While direct applications of this compound in materials science are not yet established in the literature, a thorough analysis of its molecular structure and the properties of related compounds reveals significant potential. The combination of a rigid, fluorescent naphthalene core and a reactive primary amine group makes it a highly promising candidate for:

-

Fluorescent probes and sensors with environmentally sensitive emission.

-

Monomers for high-performance polymers with enhanced thermal and mechanical stability.

-

Building blocks for organic semiconductors for applications in OLEDs and other electronic devices.

Future research should focus on the development of efficient and scalable synthetic routes to this compound, followed by a systematic experimental investigation of its photophysical, electronic, and chemical properties. The validation of the hypothetical applications outlined in this guide could pave the way for the development of a new generation of advanced materials.

References

-

Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing). Available at: [Link]

-

Naphthalene derivatives as fluorescent probe. Available at: [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed. Available at: [Link]

-

Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes | Request PDF - ResearchGate. Available at: [Link]

-

5-Methylnaphthalen-1-ol | C11H10O | CID 11355640 - PubChem - NIH. Available at: [Link]

-

N-Methylnaphthalen-1-amine--hydrogen chloride (1/1) | C11H12ClN | CID 21191510. Available at: [Link]

- WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine - Google Patents.

-

Story of Quinoline–Naphthalene-Embedded Coordination Polymers: Crystal Engineering, Food Spoilage Detection, and Integration with Smartphone Technologies | Inorganic Chemistry - ACS Publications. Available at: [Link]

-

Naphthalene Diimide-Based Active Materials for Organic Electronics and Perovskite Solar Cell Applications - Swinburne - Figshare. Available at: [Link]

-

Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

-

Conjugated polymers based on naphthalene diimide for organic electronics - ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. figshare.swinburne.edu.au [figshare.swinburne.edu.au]

- 6. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 5-Methylnaphthalen-1-amine as a Versatile Building Block in Organic Synthesis

Introduction

Amines are fundamental building blocks in organic chemistry, prized for their nucleophilicity and their ability to be transformed into a wide array of functional groups.[1][2] Among these, primary aromatic amines are particularly valuable due to their unique reactivity. 5-Methylnaphthalen-1-amine, a bifunctional molecule featuring a reactive primary amino group on a rigid, electron-rich naphthalene scaffold, stands out as a versatile precursor in the synthesis of complex organic molecules. Its structure is a key starting point for producing materials ranging from vibrant azo dyes to intricate heterocyclic systems with significant biological activity.[3][4]

This guide provides an in-depth exploration of this compound's synthetic utility. We move beyond simple reaction schemes to explain the causality behind procedural choices, offering detailed, field-proven protocols for its most critical transformations. The focus is on empowering researchers, chemists, and drug development professionals to effectively harness this building block for the creation of novel functional materials and pharmacologically relevant compounds.

The Cornerstone Transformation: Diazotization and Subsequent Functionalization

The most powerful and widely used transformation of a primary aromatic amine is its conversion to a diazonium salt.[5][6] This process replaces the amino group with an exceptionally good leaving group, dinitrogen gas (N₂), opening a gateway to a vast number of functional group interconversions that are otherwise difficult to achieve.[7][8]

Mechanistic Overview of Diazotization

The diazotization reaction is typically performed in a cold, acidic solution using a source of nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[7][9] The process begins with the protonation of nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9] The nucleophilic nitrogen of this compound then attacks the nitrosonium ion. A series of proton transfers and the final elimination of a water molecule yield the stable 5-methylnaphthalen-1-diazonium salt.[8] Maintaining a low temperature (0–5 °C) is critical, as diazonium salts can be unstable and decompose at higher temperatures.[6]

Protocol: Preparation of 5-Methylnaphthalen-1-diazonium Chloride Solution

This protocol details the formation of an aqueous solution of the diazonium salt, which should be used immediately in subsequent reactions without isolation.

Materials:

-

This compound (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~37%, 3.0 eq)

-

Sodium Nitrite (NaNO₂, 1.05 eq)

-

Deionized Water

-

Ice bath, magnetic stirrer, and standard glassware

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend this compound (1.0 eq) in a mixture of deionized water and concentrated HCl (2.0 eq).

-

Cool the resulting slurry to 0–5 °C using an ice-salt bath. Stir vigorously to ensure good mixing. The amine will dissolve to form its hydrochloride salt.

-

In a separate beaker, dissolve sodium nitrite (1.05 eq) in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the stirred amine hydrochloride slurry over 20-30 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic reaction and maintain the temperature below 5 °C, preventing the decomposition of the newly formed diazonium salt.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the reaction goes to completion. The resulting clear, yellowish solution is the 5-methylnaphthalen-1-diazonium chloride, ready for immediate use.

Application: Sandmeyer and Related Reactions

The diazonium group can be displaced by a variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. This allows for the introduction of chloro, bromo, and cyano groups. Other variations allow for the introduction of iodo, fluoro, and hydroxyl groups.[7][8]

| Target Functional Group | Reagent(s) | Typical Catalyst | Reaction Name |

| -Cl | HCl | Copper(I) Chloride (CuCl) | Sandmeyer |

| -Br | HBr | Copper(I) Bromide (CuBr) | Sandmeyer |

| -CN | KCN / NaCN | Copper(I) Cyanide (CuCN) | Sandmeyer |

| -I | Potassium Iodide (KI) | None | - |

| -F | HBF₄ or HPF₆, then heat | None | Schiemann |

| -OH | H₂O, H₂SO₄ | Copper(I) Oxide (Cu₂O) | - |

Protocol: Synthesis of 1-Iodo-5-methylnaphthalene

Materials:

-

Freshly prepared 5-Methylnaphthalen-1-diazonium chloride solution (from Protocol 1.2, 1.0 eq)

-

Potassium Iodide (KI, 1.5 eq)

-

Deionized Water

-

Sodium Thiosulfate solution (10% w/v)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water.

-

Slowly and carefully add the cold (0-5 °C) diazonium salt solution to the KI solution with stirring. Causality: This addition often results in vigorous effervescence as nitrogen gas is evolved. A slow addition prevents the reaction from becoming uncontrollable.

-

Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. A dark-colored solid or oil will precipitate.

-

Extract the crude product into an organic solvent like diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with 10% sodium thiosulfate solution to remove any residual iodine, then with water, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with hexanes) to yield pure 1-iodo-5-methylnaphthalene. Characterize using NMR and Mass Spectrometry.

Synthesis of Azo Compounds via Diazo Coupling

Diazonium salts can act as weak electrophiles and react with electron-rich aromatic compounds, such as phenols and anilines, in a process called azo coupling. This reaction is the basis for the synthesis of a vast range of azo dyes.[5] The coupling with naphthol derivatives typically occurs at the position para to the hydroxyl group, unless that position is blocked.[10]

Protocol: Synthesis of an Azo Dye from this compound and Naphthalen-2-ol

Materials:

-

Freshly prepared 5-Methylnaphthalen-1-diazonium chloride solution (from Protocol 1.2, 1.0 eq)

-

Naphthalen-2-ol (β-naphthol, 1.0 eq)

-

Sodium Hydroxide (NaOH)

-

Deionized Water, Ethanol

-

Ice bath, filtration apparatus

Procedure:

-

In a beaker, dissolve naphthalen-2-ol (1.0 eq) in a 10% aqueous solution of sodium hydroxide. Causality: The reaction is performed under basic conditions to deprotonate the naphthol, forming the highly activated naphthoxide anion, which is a much stronger nucleophile for the coupling reaction.

-

Cool the naphthalen-2-ol solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the stirred naphthoxide solution. An intensely colored precipitate (typically red or orange) should form immediately.

-

Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete reaction.

-

Collect the solid azo dye by vacuum filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure crystalline dye.

Direct Functionalization via Acylation

The primary amino group of this compound can be readily acylated to form amides using reagents like acyl chlorides or anhydrides. This transformation is fundamental for several reasons: it serves as a protecting group, it can modify the biological activity of the parent molecule, and the resulting amide is a key intermediate for further synthetic manipulations.

Protocol: Synthesis of N-(5-methylnaphthalen-1-yl)acetamide

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.1 eq)

-

Pyridine (catalytic amount) or Sodium Acetate (1.2 eq)

-

Water, Ethanol

Procedure:

-

Dissolve this compound in a suitable solvent like glacial acetic acid or suspend it in water with sodium acetate.

-

Add acetic anhydride (1.1 eq) dropwise to the mixture with stirring. A catalytic amount of pyridine can be used if the reaction is run in an aprotic solvent.

-

Stir the reaction at room temperature for 1-2 hours or until TLC indicates the consumption of the starting amine. The reaction may be gently heated if necessary.

-

Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the amide product.

-

Collect the solid product by vacuum filtration and wash with water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure N-(5-methylnaphthalen-1-yl)acetamide.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its true potential is unlocked through the transformation of its primary amino group into a diazonium salt, which serves as a gateway to a wide range of functional groups via Sandmeyer, Schiemann, and azo coupling reactions. Furthermore, direct functionalization of the amine to form amides provides stable intermediates for multi-step syntheses. The protocols and mechanistic insights provided herein demonstrate the reliability and breadth of applications for this compound, confirming its status as an indispensable tool for chemists in academia and industry.

References

- Karthikeyan, M. S., Holla, B. S., & Kumari, N. S. (2007). Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives. Hindawi Publishing Corporation.

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Unacademy. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Organic Chemistry Portal. Available at: [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules, 19(7), 9489-9502. Available at: [Link]

-

SK Chemistry. (2021). Diazotization reaction mechanism. YouTube. Available at: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]

-

Tadesse, A., et al. (2023). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 13(1), 19993. Available at: [Link]

-

Akrout, A., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4785. Available at: [Link]

-

Kumar, D., et al. (2019). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Applied Pharmaceutical Science, 9(10), 085-090. Available at: [Link]

-

Amerigo Scientific. (n.d.). Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. Available at: [Link]

-

Lee, H. (2023). Amines: The Building Blocks of Life and Chemistry. Trends in Organic Chemistry, 24. Available at: [Link]

Sources

- 1. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 2. purkh.com [purkh.com]

- 3. Synthesis and Biological Evaluation of Aminonaphthols Incorporated Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Diazotization Reaction Mechanism [unacademy.com]

- 6. youtube.com [youtube.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. byjus.com [byjus.com]

- 10. echemi.com [echemi.com]

Application Notes & Protocols: The Strategic Use of 5-Methylnaphthalen-1-amine in the Synthesis of Naphthyl-Azo Dyes

This document provides an in-depth technical guide for researchers, chemists, and material scientists on the application of 5-Methylnaphthalen-1-amine as a foundational precursor in the synthesis of azo dyes. We will explore the underlying chemical principles, provide a field-proven experimental protocol, and discuss the characterization of the resulting chromophores.

Introduction: The Naphthalene Core in Azo Chemistry